molecular formula C16H22N6O2 B8090949 methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B8090949
M. Wt: 330.38 g/mol
InChI Key: BVUDZYDQGITIJZ-UHFFFAOYSA-N
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Description

Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a complex organic compound that features a benzoazepine core structure with a tetrazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The benzoazepine core may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is unique due to the combination of its tetrazole and benzoazepine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-8-11(2)14-12(9-10)13(17-15-18-20-21(3)19-15)6-5-7-22(14)16(23)24-4/h8-9,13H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUDZYDQGITIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2C(=O)OC)NC3=NN(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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